![molecular formula C15H22N2O2 B12231807 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B12231807.png)
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Description
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h4-7,18H,8-11H2,1-3H3 |
InChI Key |
UNOYAQDHTIHRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-quinone-imines, which participate in Michael-addition reactions.
Reduction: Reduction reactions can modify the piperazine ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. For instance, it acts as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression.
Comparison with Similar Compounds
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperazine derivatives, such as:
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits serotonin reuptake inhibitory activity but differs in its pharmacokinetic properties.
4-(piperazin-1-yl)phenols: These compounds undergo similar oxidation reactions but have different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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